![molecular formula C19H35N3O4 B12934969 N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine CAS No. 738592-21-7](/img/structure/B12934969.png)
N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound with a unique structure that includes a decyloxy group, a hydroxypropyl group, and an imidazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds through reactions such as esterification, amidation, and cyclization. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are tailored to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.
Wissenschaftliche Forschungsanwendungen
(2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: It may serve as a probe for studying biological processes, such as enzyme activity, receptor binding, and cellular signaling pathways.
Industry: It could be used in the development of new materials, such as polymers, surfactants, and coatings, due to its unique structural features.
Wirkmechanismus
The mechanism of action of (2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to changes in cellular function and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid include:
- (2S)-2-((3-(Octyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid
- (2S)-2-((3-(Dodecyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid
- (2S)-2-((3-(Hexyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid
Uniqueness
What sets (2S)-2-((3-(Decyloxy)-2-hydroxypropyl)amino)-3-(1H-imidazol-4-yl)propanoic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. For example, the decyloxy group may enhance its lipophilicity, affecting its solubility and membrane permeability, while the imidazolyl group could contribute to its binding affinity for certain biological targets.
Eigenschaften
CAS-Nummer |
738592-21-7 |
|---|---|
Molekularformel |
C19H35N3O4 |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
(2S)-2-[(3-decoxy-2-hydroxypropyl)amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C19H35N3O4/c1-2-3-4-5-6-7-8-9-10-26-14-17(23)13-21-18(19(24)25)11-16-12-20-15-22-16/h12,15,17-18,21,23H,2-11,13-14H2,1H3,(H,20,22)(H,24,25)/t17?,18-/m0/s1 |
InChI-Schlüssel |
OBRKSGPRGUKAFS-ZVAWYAOSSA-N |
Isomerische SMILES |
CCCCCCCCCCOCC(CN[C@@H](CC1=CN=CN1)C(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCOCC(CNC(CC1=CN=CN1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



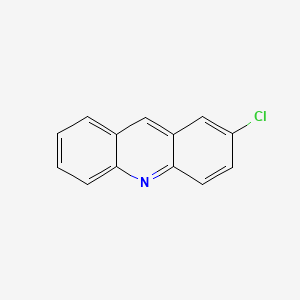
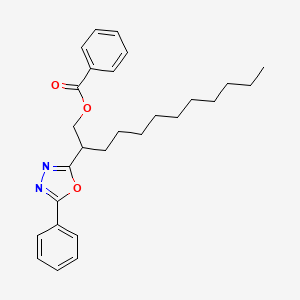
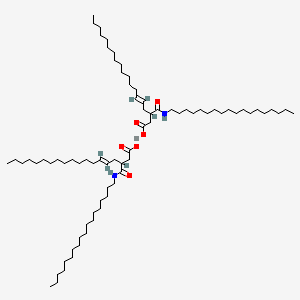

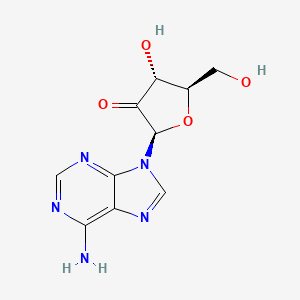
![2-(tert-Butoxycarbonyl)-5-hydroxy-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B12934951.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12934958.png)
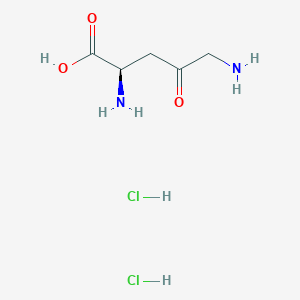
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B12934970.png)
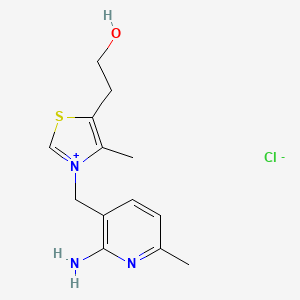
![Sodium 2'-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate](/img/structure/B12934983.png)
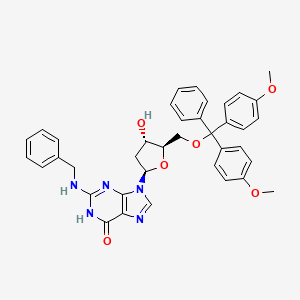
![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934992.png)
